N4-cycloheptyl-5-nitropyrimidine-4,6-diamine

Catalog No.
S3032150
CAS No.
450344-85-1
M.F
C11H17N5O2
M. Wt
251.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-cycloheptyl-5-nitropyrimidine-4,6-diamine

CAS Number

450344-85-1

Product Name

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine

IUPAC Name

4-N-cycloheptyl-5-nitropyrimidine-4,6-diamine

Molecular Formula

C11H17N5O2

Molecular Weight

251.29

InChI

InChI=1S/C11H17N5O2/c12-10-9(16(17)18)11(14-7-13-10)15-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,12,13,14,15)

InChI Key

DPZABDJLFOYREO-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N

solubility

not available

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro group and a cycloheptyl group. The molecular formula for this compound is C11H15N5O2C_{11}H_{15}N_{5}O_{2}. The presence of both the nitro and cycloheptyl groups contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

  • The nitro group suggests it may be explosive.
  • It is likely to be an irritant and should be handled with appropriate personal protective equipment.

Here are some resources you can explore to find information on scientific research of new compounds:

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The chemical reactivity of N4-cycloheptyl-5-nitropyrimidine-4,6-diamine can be explored through various types of reactions:

  • Substitution Reactions: This compound can undergo nucleophilic substitution, where the nitro group may be replaced by other nucleophiles under specific conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, potentially altering the biological activity of the compound.
  • Oxidation Reactions: Oxidative conditions may lead to modifications at the nitrogen centers or the pyrimidine ring.

The specific pathways and products formed depend on the reaction conditions and the reagents used.

The synthesis of N4-cycloheptyl-5-nitropyrimidine-4,6-diamine may involve several steps:

  • Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Nitro Group: Nitration reactions can introduce a nitro group at the 5-position of the pyrimidine ring.
  • Cycloheptylation: The cycloheptyl group can be added via alkylation reactions using cycloheptyl halides or other derivatives.

These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.

N4-cycloheptyl-5-nitropyrimidine-4,6-diamine has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases.
  • Research: Used as a tool compound in biochemical assays to study enzyme interactions or cellular processes.
  • Agricultural Chemistry: Potential use in developing new agrochemicals due to its biological activity against pests or pathogens.

Interaction studies are crucial for understanding how N4-cycloheptyl-5-nitropyrimidine-4,6-diamine interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how this compound binds to target proteins can reveal insights into its mechanism of action.
  • Receptor Interaction Assays: These studies help determine its efficacy as an agonist or antagonist at specific receptors.

Such studies are essential for evaluating the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with N4-cycloheptyl-5-nitropyrimidine-4,6-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N4-cyclopentyl-5-nitropyrimidine-4,6-diamineCyclopentyl group instead of cycloheptylMay exhibit different biological activities
6-Chloro-N4-methylpyrimidine-4,5-diamineChlorinated derivative with methyl substitutionKnown for specific enzyme inhibition
2-Amino-5-nitropyrimidin-4(3H)-oneContains an amino group at position 2Exhibits distinct pharmacological properties

Uniqueness of N4-cycloheptyl-5-nitropyrimidine-4,6-diamine

XLogP3

3.5

Dates

Last modified: 08-17-2023

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